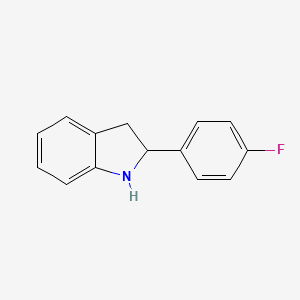

2-(4-Fluorophenyl)indoline

Vue d'ensemble

Description

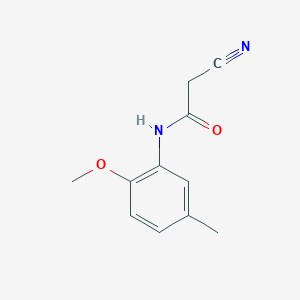

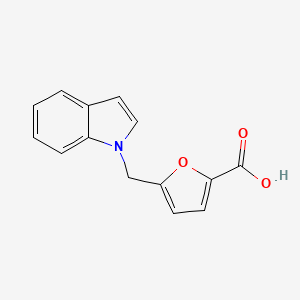

“2-(4-Fluorophenyl)indoline” is a chemical compound with the molecular formula C14H12FN . It is an aromatic compound that contains an indole nucleus .

Synthesis Analysis

The synthesis of indoline derivatives, including “2-(4-Fluorophenyl)indoline”, often involves the use of commercially available materials, making it a versatile and readily usable method . A series of indole and carbazole derivatives from 2-fluorophenyl imines have been reported .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)indoline” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring .Chemical Reactions Analysis

Indole derivatives, including “2-(4-Fluorophenyl)indoline”, possess various biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)indoline” has a density of 1.2±0.1 g/cm3, a boiling point of 389.1±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Anti-HIV Treatment

Indoline derivatives, including 2-(4-Fluorophenyl)indoline, have been studied for their potential as anti-HIV treatments. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to explore their effectiveness against HIV-1 .

Neuroprotective Agents

A series of indoline derivatives have been designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke. These compounds have shown significant protective effects against oxidative stress-induced cell death, which is a key factor in stroke damage .

pH-sensitive NIR Fluorescence Probes

Indoline derivatives are used in the development of pH-sensitive near-infrared (NIR) fluorescence probes. These probes can help detect acid–base imbalances in the body, which are often associated with malignant diseases .

Catalytic Synthesis

The indoline structure is utilized in catalytic synthesis methods. This involves the creation of complex molecules through catalyzed chemical reactions, which is a fundamental process in organic chemistry .

Cycloaddition Reactions

Indoles, which are closely related to indolines, serve as versatile building blocks in cycloaddition reactions. These reactions are used to synthesize various complex organic compounds, including cyclohepta[b]indoles .

Synthesis of Indolizine Derivatives

Indolizine, a nitrogen-containing heterocycle, has been synthesized using indole derivatives. Some indolizine derivatives exhibit excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Mécanisme D'action

Target of Action

2-(4-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at receptor sites .

Biochemical Pathways

Indole derivatives, including 2-(4-Fluorophenyl)indoline, can affect various biochemical pathways. Indole is a signaling molecule produced by both bacteria and plants, and its derivatives have been found to influence several pathways, including those involved in inflammation and oxidative stress . .

Pharmacokinetics

A study on similar indoline derivatives as multifunctional neuroprotective agents showed significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that these compounds may have good bioavailability and can effectively reach their target sites.

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of 2-(4-Fluorophenyl)indoline, like other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells or tissues can all impact the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOTVARVLBUZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)indoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)